N4-Ethyl-DC cep

描述

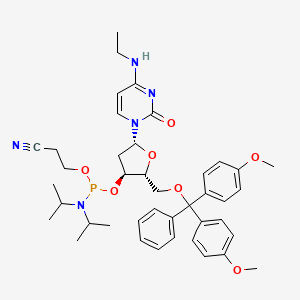

Structure

2D Structure

属性

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47)/t36-,37+,39+,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNGWXZNSIMWIS-LLVNGMGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N4 Ethyl Deoxycytidine β Cyanoethyl Phosphoramidite

Foundational Principles of Phosphoramidite (B1245037) Synthesis

The phosphoramidite method is the cornerstone of modern oligonucleotide synthesis, prized for its high coupling efficiencies and amenability to automation. slideshare.netbiosyn.com The process is a cyclical, four-step chemical reaction that sequentially adds nucleotide building blocks to a growing chain, which is typically anchored to a solid support like controlled pore glass (CPG) or polystyrene. slideshare.netbiosyn.com

The four core steps of the phosphoramidite synthesis cycle are:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758) (DCM). fujifilm.commeasurebiology.org This step exposes a reactive hydroxyl group for the subsequent coupling reaction.

Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). fujifilm.combeilstein-journals.org The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. biosyn.com

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are "capped" by acetylation. fujifilm.com This is typically done using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole.

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by oxidation. fujifilm.com A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water is commonly used for this step. biosyn.com

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Upon completion, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. biosyn.com

Multi-step Synthesis of N4-Ethyl-deoxycytidine Precursors

The creation of N4-Ethyl-dC CEP necessitates a multi-step synthetic pathway to first generate the modified nucleoside precursor before it can be converted into the final phosphoramidite.

Protecting Group Strategies in Nucleoside Synthesis

The successful synthesis of any nucleoside phosphoramidite, including modified versions, hinges on a meticulous protecting group strategy. wikipedia.orgumich.edu Reactive functional groups, such as the exocyclic amino groups of adenine (B156593), guanine (B1146940), and cytosine, and the hydroxyl groups of the sugar moiety, must be masked to prevent unwanted side reactions during synthesis. measurebiology.orgwikipedia.org

Key considerations for protecting groups include:

Orthogonality: The protecting groups must be stable under the conditions of the synthetic cycle but removable at the end of the synthesis without damaging the final oligonucleotide. wikipedia.org For instance, the 5'-hydroxyl protecting group (DMT) is acid-labile, while the protecting groups on the nucleobases and the phosphate (B84403) are typically base-labile. wikipedia.orgnjbio.com

Stability: Protecting groups must withstand the reagents and conditions of each step of the phosphoramidite cycle. umich.edu

Efficiency of Removal: The final deprotection step should proceed with high efficiency to yield the desired oligonucleotide in a pure form. researchgate.net

For the synthesis of N4-Ethyl-dC, the primary hydroxyl group at the 5' position is typically protected with the DMT group, while the exocyclic amino group at the N4 position is the site of the desired ethyl modification. glenresearch.com

Derivatization of the N4-Position of Deoxycytidine

The introduction of an ethyl group at the N4 position of deoxycytidine is a key modification. While specific, detailed synthetic procedures for the direct ethylation of deoxycytidine to form the N4-ethyl derivative are not extensively detailed in the provided search results, analogous derivatizations provide insight into the potential chemical strategies.

One common approach for modifying the N4-position of cytidine (B196190) involves a transamination reaction catalyzed by sodium bisulfite. acs.org This method has been used to introduce various aminoalkyl and carboxyalkyl side chains at the N4-position. acs.org Another strategy involves the use of reactive intermediates. For instance, the N4 position can be made more susceptible to nucleophilic attack by first reacting it with an activating agent.

In the context of N4-ethyl-dC, a potential synthetic route could involve the direct alkylation of deoxycytidine with an ethylating agent. However, to avoid side reactions on the sugar moiety and the N3 position of the pyrimidine (B1678525) ring, a carefully planned protecting group strategy is essential. Often, the synthesis starts with a protected deoxycytidine derivative.

A related approach is the introduction of an acetyl group to the N4-ethylamino group. This acetyl protection can prevent side reactions, such as branching, during the subsequent phosphoramidation and oligonucleotide synthesis steps. glenresearch.com The acetyl group is then removed during the final deprotection of the oligonucleotide. glenresearch.com

Phosphoramidation Procedures for N4-Et-dC CEP Formation

Once the N4-ethyl-deoxycytidine precursor is synthesized and appropriately protected, the final step is the introduction of the β-cyanoethyl phosphoramidite moiety at the 3'-hydroxyl group.

Coupling Reagents and Conditions (e.g., 2-cyanoethyl-N,N-diisopropylaminechlorophosphoramidite)

The phosphitylation of the 3'-hydroxyl group is a critical step in preparing the phosphoramidite monomer. nih.gov A common and effective phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite . sigmaaldrich.comfishersci.ca This reagent reacts with the free 3'-hydroxyl group of the protected N4-ethyl-deoxycytidine in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, in an anhydrous solvent like dichloromethane or acetonitrile. oup.comoup.com

The reaction proceeds via a nucleophilic attack of the 3'-hydroxyl group on the phosphorus atom of the chlorophosphoramidite, with the base neutralizing the hydrochloric acid byproduct. The β-cyanoethyl group serves as a protecting group for the resulting phosphite, which is stable under the conditions of oligonucleotide synthesis but can be readily removed during the final deprotection step. wikipedia.org

| Reagent | Role in Phosphoramidation | Typical Reaction Conditions |

| N4-Ethyl-5'-O-DMT-deoxycytidine | The nucleoside precursor with a free 3'-hydroxyl group. | Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN) |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | The phosphitylating agent that introduces the phosphoramidite moiety. sigmaaldrich.comfishersci.ca | Reacts with the 3'-OH group. |

| N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base that acts as an acid scavenger. nih.govoup.com | Neutralizes the HCl generated during the reaction. |

Optimization of Synthetic Yield and Purity in N4-Et-dC CEP Production

Optimizing the synthesis of N4-Et-dC CEP is crucial for its efficient use in oligonucleotide synthesis. Key factors influencing yield and purity include the careful control of reaction conditions and the purification of intermediates.

Anhydrous Conditions: All steps of the synthesis, particularly the phosphoramidation, must be carried out under strictly anhydrous conditions, as phosphoramidites are highly sensitive to moisture. fishersci.ca

Reaction Time and Temperature: The reaction times and temperatures for each step need to be carefully controlled to ensure complete reaction and minimize the formation of byproducts.

Purification: Purification of intermediates, often by silica (B1680970) gel chromatography, is essential to remove unreacted starting materials and byproducts. escholarship.org The final phosphoramidite product must be of high purity to ensure high coupling efficiencies during oligonucleotide synthesis.

Activator Choice: During oligonucleotide synthesis, the choice of activator can impact the efficiency of coupling and the potential for side reactions. For N4-ethyl-dC, it has been noted that using DCI as an activator can lead to branching at the N4-ethylamino group, while using an acetyl-protected N4-ethyl-dC monomer can prevent this side reaction. glenresearch.com

By carefully controlling these parameters, it is possible to produce this compound with high yield and purity, suitable for the synthesis of high-quality modified oligonucleotides.

Strategies for Minimizing Side Reactions (e.g., Branching with Acetyl Protection)

The synthesis of oligonucleotides containing modified nucleobases such as N4-Ethyl-deoxycytidine (N4-Et-dC) requires careful consideration of protecting group strategies to prevent unwanted side reactions. wikipedia.org A significant challenge during the incorporation of N4-Et-dC is the potential for branching at the secondary amine of the N4-ethyl group. glenresearch.com This side reaction is particularly pronounced when using certain activators for the phosphoramidite coupling step. cambio.co.ukglenresearch.comglenresearch.com

Research has shown that the choice of activator plays a crucial role in the extent of branching. While coupling with 1H-tetrazole results in only a trace amount of branching, the use of more reactive activators like 4,5-dicyanoimidazole (DCI) can lead to significant levels of this side product, reportedly around 15%. glenresearch.comcambio.co.ukglenresearch.comglenresearch.com This branching occurs when the phosphoramidite reacts with the secondary amine on the N4-ethyl-cytosine base of a preceding unit in the growing oligonucleotide chain, instead of the intended 5'-hydroxyl group.

To mitigate this issue, a key strategy is the protection of the secondary amine on the N4-ethyl group. The acetyl (Ac) group has been identified as an effective protecting group for this purpose. cambio.co.ukglenresearch.comglenresearch.com The resulting monomer, N4-Acetyl-N4-ethyl-dC-CE Phosphoramidite, effectively blocks the nucleophilicity of the secondary amine, thereby preventing the branching reaction. glenresearch.com

Comparative studies have demonstrated the efficacy of this approach. When the unprotected N4-Et-dC phosphoramidite was used with DCI as the activator, branching was observed at approximately 15%. cambio.co.ukglenresearch.comglenresearch.com In contrast, when the N4-acetyl-protected version was used under the same conditions, the branching side reaction was reduced to zero. cambio.co.ukglenresearch.comglenresearch.com This highlights the critical role of the acetyl protecting group in ensuring the fidelity of oligonucleotide synthesis.

The use of an acetyl protecting group on the N4-position of cytidine analogues is also advantageous because it is compatible with a wide range of deprotection strategies, from UltraMild to UltraFast protocols. glenresearch.comcambio.co.ukglenresearch.com This versatility ensures that the integrity of the final oligonucleotide is maintained. Furthermore, the acetyl group is less susceptible to other side reactions, such as transamidation, which can occur with other protecting groups like benzoyl when using certain deprotection reagents like methylamine. nih.govatdbio.com

Table 1: Effect of Acetyl Protection on Branching in N4-Ethyl-dC Incorporation with DCI Activator This table summarizes the observed branching percentage when using either unprotected or acetyl-protected N4-Ethyl-dC phosphoramidite with DCI as the activator during oligonucleotide synthesis.

| Monomer | Activator | Branching Observed | Reference |

|---|---|---|---|

| N4-Ethyl-dC-CE Phosphoramidite | DCI | ~15% | glenresearch.comcambio.co.ukglenresearch.comglenresearch.com |

| N4-Acetyl-N4-ethyl-dC-CE Phosphoramidite | DCI | 0% | cambio.co.ukglenresearch.comglenresearch.com |

| N4-Ethyl-dC-CE Phosphoramidite | 1H-tetrazole | Trace | glenresearch.comcambio.co.ukglenresearch.comglenresearch.com |

Table 2: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| N4-Ethyl-dC | N4-Ethyl-deoxycytidine |

| N4-Ethyl-dC-CE Phosphoramidite | 5'-Dimethoxytrityl-N4-ethyl-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| N4-Acetyl-N4-ethyl-dC-CE Phosphoramidite | 5'-O-Dimethoxytrityl-N4-acetyl-N4-ethyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| DCI | 4,5-Dicyanoimidazole |

| DMT | 4,4'-Dimethoxytrityl |

| Bz | Benzoyl |

| Ac | Acetyl |

Biophysical Impact of N4 Ethyl Deoxycytidine Incorporation on Oligonucleotide Duplexes

Modulation of Nucleic Acid Hybridization Thermodynamics

N4-Et-dC plays a crucial role in managing the thermal stability of DNA duplexes, especially in the context of varying base composition.

N4-Et-dC pairs with deoxyguanosine (dG), but the resulting N4-Et-dC:dG base pair exhibits a thermal stability comparable to an adenine-thymine (A:T) base pair, rather than the significantly more stable guanine-cytosine (G:C) base pair genelink.com. This reduction in stability for the N4-Et-dC:dG pair, relative to a canonical C:G pair, is a key feature that allows for the normalization of duplex stability. Studies have demonstrated that substituting N4-Et-dC for deoxycytidine (dC) can dramatically reduce the range of melting temperatures (Tm) observed across sequences with different GC content. For instance, in unmodified probes with GC content ranging from 0% to 100%, the Tm range was observed to be between 39°C and 52°C. However, when N4-Et-dC was incorporated into similar probes, the Tm range narrowed considerably to 7°C and 16°C, respectively genelink.com. This effect underscores the ability of N4-Et-dC to homogenize duplex stability irrespective of the inherent base composition.

The primary application of N4-Et-dC lies in its ability to normalize duplex stability, a critical factor in techniques involving the simultaneous hybridization of numerous sequences, such as DNA chips or reverse hybridization protocols genelink.com. High GC content sequences can lead to false positives due to stable hybridization even with mismatches, while low GC content sequences may result in false negatives due to strand dissociation. N4-Et-dC addresses this by making the thermal stability of G:C and A:T base pairs more similar, thereby ensuring that hybridization is primarily dependent on the length of the oligonucleotide rather than its base composition genelink.com. This modification is particularly beneficial for short oligonucleotides (e.g., octamers, nonamers) where base composition can have a pronounced effect on hybridization efficiency genelink.com.

Structural Conformations and Base Pairing Fidelity

The incorporation of N4-Et-dC can influence the structural arrangement within DNA duplexes and affect the accuracy of base pairing.

While specific detailed studies on the precise orientation of the N4-ethyl moiety and its 'CH'-edge rotation within N4-Et-dC containing duplexes are not extensively detailed in the provided search results, the modification's impact on base pairing suggests subtle structural adaptations. The N4-ethyl group is attached to the exocyclic amino group of cytosine. Modifications at this position can influence the local helical structure and the accessibility of the major groove, potentially affecting protein interactions genelink.com. Further structural analysis, such as X-ray crystallography or NMR spectroscopy, would be required to fully elucidate the precise conformational effects of the ethyl group's placement within the duplex.

N4-Et-dC forms a base pair with dG. Unlike the canonical C:G base pair, which involves three hydrogen bonds, the N4-Et-dC:dG interaction is characterized by two hydrogen bonds genelink.comthermofisher.com. This reduction in hydrogen bonding capacity contributes to the decreased thermal stability of the N4-Et-dC:dG pair compared to the C:G pair genelink.com. Research on related N4-modified cytosines, such as N4-methylcytidine (m4C) in RNA, indicates that while m4C retains a regular C:G base pairing pattern with a relatively small effect on stability, more extensively modified versions like N4,N4-dimethylcytidine (m42C) can disrupt the C:G pair and lead to altered base pairing patterns, reducing fidelity nih.govresearchgate.net. Although N4-Et-dC is an ethyl modification rather than methyl, the principle of N4-substitution influencing hydrogen bonding and potentially base pairing fidelity is relevant.

Comparative Biophysical Analysis with Other Modified Nucleosides

N4-Et-dC is one of several modified nucleosides employed to modulate oligonucleotide duplex stability. Compared to other common modifications:

5-methyl-deoxycytosine (5-Me-dC): 5-Me-dC is known to stabilize duplexes relative to unmodified dC, increasing duplex melting temperature by approximately 1.3°C per substitution glenresearch.com. This effect is less pronounced than the destabilizing effect of N4-Et-dC on G:C pairs.

C-5 propynyl-dC (pdC) and C-5 propynyl-dU (pdU): These modifications are effective in enhancing base pairing and raising Tm. pdC increases duplex stability by about 2.8°C per substitution, and pdU by 1.7°C per substitution glenresearch.com.

AP-dC (G-clamp): This modification significantly enhances hybridization, increasing Tm by 7-21°C per substitution, depending on sequence and location glenresearch.com.

N4-Et-dC versus 5-Methyl-dC Effects on Duplex Stabilization

The thermal stability of DNA duplexes is a critical parameter, often quantified by the melting temperature (Tm), which reflects the temperature at which half of the duplex dissociates into single strands. Base composition, particularly the Guanine-Cytosine (G-C) content, significantly influences duplex stability, as G-C base pairs are generally more stable than Adenine-Thymine (A-T) base pairs due to their three hydrogen bonds compared to A-T's two. Modifications to nucleobases can either enhance or reduce this stability.

N4-Ethyl-deoxycytidine (N4-Et-dC) is specifically designed to mitigate the variability in duplex stability caused by differing GC content nih.govgenelink.comoup.comglenresearch.com. When incorporated into an oligonucleotide, N4-Et-dC specifically pairs with natural deoxyguanosine (dG). However, the resulting G-N4-Et-dC base pair exhibits a stability that is significantly reduced compared to a canonical G-C base pair, approximating the stability of a natural A-T base pair nih.govgenelink.comoup.comglenresearch.comglenresearch.comglenresearch.comcambio.co.uk. This effect is particularly pronounced when N4-Et-dC is used to replace dC in sequences with high GC content. For instance, studies have shown that in probes with GC content ranging from 0% to 100%, the incorporation of N4-Et-dC reduced the observed melting temperature (Tm) range from 39°C to 52°C (for unmodified probes) down to a much narrower range of 7°C to 16°C genelink.com. This normalization of stability makes hybridization outcomes less dependent on base composition and more on oligonucleotide length, which is advantageous for applications like DNA chip technology or reverse hybridization genelink.comoup.comglenresearch.com.

In contrast, 5-Methyl-deoxycytidine (5-Me-dC) is a modification that enhances duplex stability glenresearch.combiomers.netgenelink.com. When 5-Me-dC replaces dC in a DNA sequence, it typically increases the melting temperature (Tm) by approximately 1.3°C per substitution glenresearch.combiomers.netgenelink.com. This stabilization is attributed to improved base stacking interactions and potentially the exclusion of water molecules from the duplex core biomers.netgenelink.com. Unlike N4-Et-dC, which aims to reduce the stability difference between G-C and A-T pairs, 5-Me-dC acts to further stabilize the GC-rich regions, reinforcing the inherent stability advantage of G-C pairs.

The comparative effects can be summarized as follows:

| Modification | Effect on Duplex Stability | Tm Change per Substitution (approx.) | Primary Pairing Partner |

| N4-Et-dC | Reduces stability of G-C pairs to A-T levels; normalizes Tm range | N/A (reduces GC-C stability) | Deoxyguanosine (dG) |

| 5-Me-dC | Enhances duplex stability; stabilizes G-C pairs | +1.3°C | Deoxyguanosine (dG) |

Distinction of N4-Et-dC from Deoxyinosine (dI) and Deoxyuridine (dU) in Duplex Formation

N4-Ethyl-deoxycytidine (N4-Et-dC): As detailed above, N4-Et-dC is a modified cytosine analog that pairs specifically with deoxyguanosine (dG) nih.govgenelink.comoup.comglenresearch.comglenresearch.comglenresearch.comcambio.co.uk. Its primary biophysical impact is the reduction in the stability of the G-C base pair it forms, bringing it closer to the stability of an A-T base pair. This modification is deliberately employed to achieve a more uniform duplex stability across sequences with varying base compositions, thereby improving the reliability of hybridization-based assays.

Mechanistic Elucidation of N4 Ethyl Deoxycytidine in Molecular Recognition

Probing Intermolecular Interactions in N4-Et-dC Modified Oligonucleotides

The introduction of N4-Et-dC into oligonucleotide sequences significantly impacts their intermolecular interactions, particularly during hybridization events. These effects are investigated using biophysical techniques that probe structural dynamics and hybridization thermodynamics.

UV-melting profiles, which measure the temperature at which DNA duplexes denature (melt) into single strands, are a primary method for assessing hybridization and thermal stability. The incorporation of N4-Et-dC has a pronounced effect on these profiles.

N4-Et-dC base pairs with deoxyguanosine (dG), but the resulting N4-Et-dC:dG base pair exhibits a thermal stability comparable to that of an adenine-thymine (A-T) base pair, rather than the significantly more stable guanine-cytosine (G-C) base pair genelink.comglenresearch.comglenresearch.comoup.comresearchgate.netoup.com. This normalization of base pair stability is particularly valuable for applications like DNA sequencing by hybridization, where variations in GC content can lead to uneven hybridization and inaccurate results.

Data Table 1: Effect of N4-Et-dC on DNA Duplex Thermal Stability

| Characteristic | Unmodified Oligonucleotides | N4-Et-dC Modified Oligonucleotides |

| Tm Range (0-100% GC) | 39°C to 52°C | 7°C to 16°C |

| Tm Range Reduction | N/A | ~32°C to ~36°C |

| N4-Et-dC:dG Base Pair Stability | Higher (similar to G:C) | Lower (similar to A:T) |

Note: The Tm ranges are representative values from studies comparing unmodified probes with N4-Et-dC substituted probes across varying GC content genelink.comglenresearch.comoup.com.

Studies have shown that for a series of probes with GC content ranging from 0% to 100%, the unmodified probes exhibited a Tm range of 39°C to 52°C. In contrast, when N4-Et-dC was substituted for deoxycytidine (dC), the Tm range was significantly reduced to only 7°C to 16°C genelink.comglenresearch.comoup.com. This dramatic reduction in the Tm range highlights the ability of N4-Et-dC to normalize thermal stability, ensuring that hybridization is primarily dependent on the length of the oligonucleotide rather than its base composition.

Computational Modeling of N4-Ethyl-dC Modified Nucleic Acids

Computational modeling provides a theoretical framework to understand the structural and energetic consequences of N4-Et-dC modifications on nucleic acids.

The theoretical analysis of base pairing energetics and specificity is critical for understanding how N4-Et-dC influences Watson-Crick pairing and potential mismatches. N4-Et-dC is known to hybridize specifically with dG genelink.comglenresearch.comoup.comresearchgate.netoup.com. The ethyl group at the N4 position of cytosine does not interfere with the hydrogen bonding required for pairing with guanine (B1146940) oup.comresearchgate.net. Theoretical studies, often employing Density Functional Theory (DFT), can quantify the interaction energies and hydrogen bonding patterns of modified base pairs. These calculations can reveal the precise energetic contributions of electrostatic, dispersion, and exchange-correlation forces to base pairing stability and specificity mdpi.comkaust.edu.sa. While specific DFT calculations for the N4-Et-dC:dG pair are not detailed here, such methods are standard for evaluating the energetic landscape of base pairing. The reduced stability of the N4-Et-dC:dG pair compared to a canonical G:C pair is a key finding from experimental studies, which computational methods aim to explain through detailed energetic analysis.

Influence of N4-Et-dC on Nucleic Acid-Protein Interactions

The modification of DNA with N4-Et-dC can also influence its interactions with proteins, affecting recognition mechanisms and binding affinities. N4-Et-dC modified oligonucleotides have been utilized in structure-function studies to understand the role of specific structural elements in cytosine and guanine bases required for recognition by protein/receptor factors, particularly in the context of immune system stimulation genelink.com.

While the specific proteins interacting with N4-Et-dC modified DNA are not detailed in the provided search results, the general principle is that modifications to the DNA bases can alter the surface electrostatic potential, shape, and hydrogen bonding patterns, all of which are critical for protein recognition. For example, modifications can affect how DNA-binding proteins, such as transcription factors or enzymes, interact with the minor or major grooves, or directly with the bases themselves. Studies on other modified bases have shown that such alterations can lead to changes in binding affinity and specificity mdpi.comresearchmap.jppnas.org. The ethyl group at the N4 position could potentially influence hydrophobic interactions with protein binding pockets or alter the local DNA conformation, thereby modulating protein binding.

Compound List:

N4-Ethyl-deoxycytidine (N4-Et-dC)

Deoxycytidine (dC)

Deoxyguanosine (dG)

Thymine (T)

DNA

RNA

Applications of N4 Ethyl Deoxycytidine in Advanced Research Methodologies

Development of Specialized Oligonucleotide Probes and Primers.genelink.comnih.govbiosyn.com

The distinct hybridization properties of N4-Ethyl-dC have led to its incorporation into specialized oligonucleotide probes and primers, enhancing the performance and reliability of several molecular biology techniques.

In DNA microarray and hybridization array technologies, a major challenge is the variability in the melting temperatures (Tm) of probes due to differences in their guanine-cytosine (G-C) content. genelink.com High G-C content sequences can lead to false positives by remaining stably hybridized even with mismatches, while low G-C content sequences might dissociate during washing steps, causing false negatives. genelink.com

Table 1: Impact of N4-Ethyl-dC Substitution on the Range of Melting Temperatures (Tm) in Hybridization Studies

| Study | Tm Range for Unmodified Probes (°C) | Tm Range for N4-Ethyl-dC Modified Probes (°C) |

| Study 1 | 39 | 7 |

| Study 2 | 52 | 16 |

The application of N4-Ethyl-dC extends to optimizing high-throughput sequencing and diagnostic assays. In techniques like sequencing by hybridization (SBH), the uniform thermal stability of probes containing N4-Ethyl-dC is highly beneficial. oup.comresearchgate.net It simplifies the design of probe sets and improves the accuracy of sequence determination by minimizing the influence of base composition on hybridization efficiency. oup.com

Furthermore, in polymerase chain reaction (PCR)-based diagnostics, primers containing N4-Ethyl-dC can improve the specificity and yield of amplification, particularly for GC-rich templates. nih.govscispace.com The introduction of N4-Ethyl-dC can also be combined with other modifications at the 3'-end of primers to further enhance reaction specificity. scispace.com

Tools for Investigating DNA Structure-Function Relationships.genelink.comresearchgate.net

N4-Ethyl-dC serves as a valuable tool for dissecting the intricate relationship between the structure of DNA and its biological function.

The substitution of dC with N4-Ethyl-dC provides a means to explore the geometric constraints of base pairing within a DNA duplex. The ethyl group introduces a steric alteration in the major groove of the DNA. nih.gov Despite this, the G:N4-Ethyl-dC base pair maintains a geometry that is compatible with the canonical B-form DNA helix. oup.comnih.gov This allows for the investigation of how modifications to the exocyclic amine affect the local DNA structure and its recognition by proteins and other molecules. nih.gov For instance, studies on oligonucleotides containing N4-substituted cytidines help in understanding the rotational freedom of these substituents and their impact on Watson-Crick base pairing. oup.com

Synthetic Biology and Nucleic Acid Engineering Applications.genelink.comnih.gov

In the fields of synthetic biology and nucleic acid engineering, the ability to rationally design and construct novel genetic systems is paramount. neb.com N4-Ethyl-dC and other modified nucleotides are integral to expanding the chemical diversity and functionality of nucleic acids beyond what is found in nature. mdpi.com

The enzymatic incorporation of modified nucleotides like N4-Ethyl-dC into DNA is a key area of research. oup.comresearchgate.net While some DNA polymerases can readily incorporate N4-acylated cytidine (B196190) nucleotides, the efficiency can vary depending on the specific polymerase and the size of the modification. oup.comresearchgate.net The development of engineered polymerases that can efficiently utilize a wider range of modified nucleotides, including N4-Ethyl-dC triphosphate, is crucial for the synthesis of artificial genetic polymers with tailored properties. mdpi.com These synthetic nucleic acids can be designed for various applications, including the development of novel diagnostics, therapeutics, and engineered biological circuits. researchgate.netimperial.ac.uk The ability to modify primers with N4-Ethyl-dC also contributes to improving the specificity and yield of PCR amplification, a fundamental tool in synthetic biology workflows. nih.govscispace.com

Construction of Modified Genetic Elements

The incorporation of N4-Ethyl-dC into DNA sequences allows for the creation of modified genetic elements with novel functionalities. This can be achieved through both chemical and enzymatic methods, expanding the toolbox for genetic research.

One of the primary methods for generating DNA with N4-Ethyl-dC is through the enzymatic incorporation of its triphosphate form, N4-Ethyl-deoxycytidine triphosphate (N4-Ethyl-dCTP), by DNA polymerases. Research has demonstrated that a variety of DNA polymerases from families A and B can efficiently use N4-acyl-dCTPs, which are structurally similar to N4-Ethyl-dCTP, as substrates. oup.comnih.govoup.com This includes commonly used enzymes such as Taq polymerase, the Klenow fragment of E. coli DNA polymerase I (exo-), and phi29 DNA polymerase. oup.comnih.govoup.com

Studies have shown that these polymerases can incorporate multiple N4-acylated deoxycytidine nucleotides consecutively. oup.com The modification at the N4-position of cytosine does not fundamentally disrupt the hydrogen bonding with its complementary base, guanine (B1146940). oup.com However, it has been noted that N4-acylated cytosine can also lead to mispairing with adenine (B156593) to a significant extent, a factor that researchers must consider during experimental design. oup.comnih.govresearchgate.net

A notable application of N4-Ethyl-dC in constructing modified genetic elements is in the field of immunology. Oligodeoxynucleotides that contain unmethylated CpG motifs are known to stimulate the innate immune system. In structure-function relationship studies, researchers have substituted deoxycytidine with N4-Ethyl-deoxycytidine within these CpG motifs. The resulting phosphorothioate (B77711) oligonucleotides were found to retain their immunostimulatory activity, indicating that the N4-ethyl modification is permissive for recognition by the relevant protein or receptor factors. genelink.com This allows for the fine-tuning of the properties of these immunostimulatory sequences.

Furthermore, N4-Ethyl-dC has been utilized in the enzymatic synthesis of "structure-free" DNA. nih.gov Long single-stranded DNA molecules often fold into secondary structures like hairpin loops, which can hinder their use as probes or templates in hybridization-based assays. By replacing deoxycytidine with N4-Ethyl-deoxycytidine, the stability of these intramolecular structures is significantly reduced, making the DNA more accessible for hybridization with target sequences. nih.govnih.gov

Table 1: DNA Polymerases Capable of Incorporating N4-Acyl-deoxycytidine Triphosphates

| Polymerase Family | Specific Enzyme | Incorporation Efficiency | Reference |

|---|---|---|---|

| Family A | Taq DNA Polymerase | Efficient | oup.com |

| Klenow Fragment (exo-) | Efficient | oup.com | |

| Bsm DNA Polymerase | Efficient | oup.com | |

| Family B | KOD XL DNA Polymerase | Efficient | oup.com |

Enhancing Oligonucleotide Properties for Molecular Tools

The introduction of N4-Ethyl-dC into oligonucleotides can significantly enhance their properties for use as molecular tools, particularly in applications that rely on nucleic acid hybridization.

The most prominent feature of N4-Ethyl-dC is its effect on the thermal stability of DNA duplexes. The base pair formed between N4-Ethyl-dC and deoxyguanosine (dG) is less stable than the natural cytosine-guanine (C:G) base pair, which has three hydrogen bonds. The stability of the N4-Et-dC:dG pair is comparable to that of an adenine-thymine (A:T) base pair, which has two hydrogen bonds. genelink.comnih.gov This property is instrumental in normalizing the melting temperatures (Tm) of a set of oligonucleotides with varying GC content. genelink.com

In techniques such as DNA microarrays or reverse hybridization protocols, a large number of different probes are used simultaneously. Probes with high GC content can form very stable duplexes, potentially leading to false-positive signals from mismatched targets. Conversely, probes with low GC content may have a Tm that is too low, resulting in dissociation from their perfectly matched targets during washing steps and causing false-negative results. genelink.com By substituting dC with N4-Et-dC, the stability of G:C-rich duplexes is reduced, thereby "equalizing" the thermal stability across all probes, making hybridization more dependent on the length of the probe rather than its base composition. genelink.com

Research findings have quantified this effect. In one study, a set of unmodified oligonucleotide probes with GC content ranging from 0% to 100% had a wide Tm range of 39°C to 52°C. When dC was replaced with N4-Et-dC in these probes, the Tm range was dramatically narrowed to between 7°C and 16°C. genelink.com Another study involving a 23-mer oligodeoxynucleotide that can form a hairpin structure observed a 30°C decrease in the hairpin's Tm (from 70°C to 40°C) when dC was substituted with N4-Et-dC. This equated to an average Tm decrease of approximately 6°C per substitution. nih.gov

Table 2: Impact of N4-Ethyl-dC Substitution on DNA Duplex Melting Temperature (Tm)

| Study Type | Unmodified Oligonucleotide Tm Range | N4-Ethyl-dC Modified Oligonucleotide Tm Range | Reference |

|---|---|---|---|

| Hybridization of probes with 0-100% GC content | 39°C - 52°C | 7°C - 16°C | genelink.com |

This ability to modulate duplex stability makes N4-Ethyl-dC a powerful tool for improving the specificity and reliability of various molecular biology techniques that are sensitive to hybridization conditions. The use of N4-Ethyl-dC-modified oligonucleotides as "pseudo-complementary" strands highlights their utility in minimizing secondary structures while retaining the ability to bind to their intended natural nucleic acid targets. biosyn.com

Analytical Characterization Techniques for N4 Ethyl Deoxycytidine Modified Oligonucleotides

High-Resolution Spectroscopic Methodologies

Spectroscopic methods provide invaluable insights into the molecular structure and hybridization behavior of modified oligonucleotides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of modified nucleosides and oligonucleotides. For N4-Ethyl-dC, NMR analysis, including proton (¹H) and carbon (¹³C) NMR, is crucial for confirming the presence and location of the ethyl group at the N4 position of the cytosine base. Studies have reported the synthesis and characterization of N4-ethyl-dC, providing characteristic NMR signals that confirm the modification semanticscholar.org. Specifically, ¹H and ¹³C NMR spectra, along with advanced techniques like COSY and HSQC, are utilized to elucidate the molecular structure and confirm the successful incorporation of the N4-ethyl group. Table S1 in reference semanticscholar.org lists proton and carbon NMR signals for N4-ethyl-dC and its deuterated analog, facilitating structural assignment. While specific shifts for N4-Ethyl-dC within an oligonucleotide context can vary based on sequence and environment, the fundamental spectral patterns serve as definitive markers for the modification.

Ultraviolet (UV) spectroscopy is widely used to monitor the hybridization of oligonucleotides by measuring the melting temperature (Tm) of duplexes. N4-Ethyl-dC has a notable impact on duplex stability. When N4-Ethyl-dC is substituted for deoxycytidine (dC), the N4-Ethyl-dC:dG base pair exhibits a thermal stability comparable to an A:T base pair, rather than the stronger C:G base pair. This modification significantly reduces the variation in Tm values across sequences with different GC content glenresearch.comgenelink.comoup.com.

For instance, studies have shown that unmodified probes with GC content ranging from 0% to 100% can have a Tm range of approximately 39°C to 52°C. In contrast, probes incorporating N4-Ethyl-dC exhibit a much narrower Tm range, often between 7°C and 16°C, thereby normalizing hybridization efficiency across diverse sequences glenresearch.comgenelink.com. This normalization is critical for applications like DNA chip technology and DNA sequencing by hybridization, where consistent hybridization across numerous probes is essential genelink.com. UV spectroscopy, often coupled with melting curve analysis, provides quantitative data on these stability changes. Fluorescence spectroscopy can also be employed, particularly if fluorescent labels are incorporated into the oligonucleotide, to monitor hybridization events and conformational changes acs.org.

Table 1: Impact of N4-Ethyl-dC on Oligonucleotide Duplex Thermal Stability

| Feature | Unmodified Oligonucleotides | N4-Ethyl-dC Modified Oligonucleotides |

| N4-Ethyl-dC:dG Base Pair Stability | Higher (C:G equivalent) | Lower (A:T equivalent) |

| Tm Range (0-100% GC content) | ~39°C - 52°C | ~7°C - 16°C |

| Tm Variation | High (~13°C difference) | Low (~9°C difference) |

| Hybridization Independence | Dependent on GC content | More independent of GC content |

Data adapted from glenresearch.comgenelink.com. Specific Tm values can vary based on oligonucleotide sequence, length, and buffer conditions.

Mass Spectrometry Techniques for Oligonucleotide Sequence and Modification Verification

Mass spectrometry (MS) is indispensable for confirming the molecular weight and identifying modifications in oligonucleotides. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with mass spectrometry (LC-MS) are routinely used.

Table 2: Mass Spectrometry Identification of N4-Ethyl-dC

| Analyte | Nominal Mass (Da) | Observed m/z (approx.) | Technique(s) Used | Reference |

| N4-Ethyl-dC | 257 | 256.1292 | ESI-MS/MS | semanticscholar.org |

| Oligonucleotide with N4-Ethyl-dC modification | Varies | Varies | MALDI-TOF, ESI-MS | acs.orgacs.orgwaters.commdpi.com |

Note: m/z values are typically observed in negative ion mode for oligonucleotides.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating and purifying oligonucleotides, as well as assessing their purity by removing synthesis byproducts, truncated sequences, and other impurities.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) and ion-pair RP-HPLC (IP-RP-HPLC), is a workhorse for oligonucleotide analysis and purification waters.comnih.govresearchgate.netshimadzu.commac-mod.comlcms.cz. These methods exploit differences in hydrophobicity and charge to separate oligonucleotides. The N4-ethyl modification can influence the hydrophobic character of the oligonucleotide, affecting its retention time on RP-HPLC columns.

HPLC methods are optimized by adjusting mobile phase composition (e.g., buffer type, pH, organic solvent content, ion-pairing reagents) and stationary phase properties to achieve baseline separation of the desired N4-Ethyl-dC modified oligonucleotide from impurities such as failure sequences (e.g., shorter or longer strands) and incompletely deprotected products shimadzu.comlcms.cz. Diode-Array Detection (DAD) or UV detection at specific wavelengths (e.g., 260 nm for nucleobases) allows for the quantification of the separated components and assessment of purity measurlabs.com. HPLC is also commonly coupled with mass spectrometry (LC-MS) for simultaneous separation and mass verification waters.commac-mod.com.

Gel electrophoresis, including Polyacrylamide Gel Electrophoresis (PAGE) and Capillary Electrophoresis (CE), is a powerful technique for assessing the size, integrity, and purity of oligonucleotides. While often used for analyzing PCR products, it is equally applicable to the characterization of synthesized modified oligonucleotides.

PAGE separates molecules based on their size and charge. For N4-Ethyl-dC modified oligonucleotides, gel electrophoresis can confirm that the synthesized product corresponds to the expected length and that major impurities, such as significantly shorter or longer strands, are absent. In some cases, modifications can affect migration patterns, and CE, with its higher resolution, can provide more precise separation and purity assessment researchgate.netoup.com. While HPLC is typically used for routine purity assessment and isolation, gel electrophoresis serves as a valuable orthogonal method for quality control, especially for longer or more complex sequences.

Compound Name List:

| Common Abbreviation | Full Chemical Name |

| N4-Ethyl-dC | N4-Ethyl-deoxycytidine |

| dC | Deoxycytidine |

| dG | Deoxyguanosine |

| dA | Deoxyadenosine |

| dT | Deoxythymidine |

| A:T | Adenine (B156593):Thymine base pair |

| G:C | Guanine (B1146940):Cytosine base pair |

| N4-Et-dC | N4-Ethyl-deoxycytidine |

Future Prospects and Research Frontiers for N4 Ethyl Deoxycytidine in Chemical Biology

Design and Synthesis of Next-Generation N4-Substituted Cytosine Analogs

The design and synthesis of novel N4-substituted cytosine analogs are crucial for expanding the chemical diversity of nucleic acids. Research has focused on N4-acylation and N4-alkylation of deoxycytidine, yielding analogs like N4-Ethyl-deoxycytidine (N4-Et-dC). These synthetic efforts have demonstrated that various DNA polymerases can efficiently incorporate these modified nucleotides into DNA strands oup.comoup.comresearchgate.net. Notably, certain N4-acyl derivatives have shown the ability to pair with adenine (B156593), in addition to guanine (B1146940), under specific polymerase conditions, suggesting potential for novel base-pairing interactions oup.comoup.comresearchgate.net.

The synthesis of these analogs often involves multi-step chemical processes, with reported yields for nucleoside formation ranging from 40-84% and for nucleotide triphosphates from 29-48% oup.comoup.com. The primary goal in designing next-generation N4-substituted analogs is to fine-tune their properties, such as increasing thermal stability, enhancing resistance to enzymatic degradation (nuclease resistance), and modulating their interactions with biological targets. For instance, N4-Et-dC has been shown to significantly alter the thermal melting temperature (Tm) of DNA duplexes, effectively normalizing hybridization stability across sequences with varying GC content genelink.com. This normalization is critical for applications like DNA chips and hybridization protocols where consistent binding is paramount.

Table 7.1: Properties of Selected N4-Substituted Cytosine Analogs in DNA Hybridization

| Nucleoside Analog | Base Pair with | Impact on Tm (Relative to C:G) | Primary Application/Observation | Reference |

| N4-Ethyl-deoxycytidine | Guanine (dG) | Similar to A:T pair | Normalizes thermal stability in GC-rich sequences; used in DNA chip hybridization protocols. | genelink.com |

| N4-Acyl-deoxycytidine | Guanine (dG) | Variable | Efficiently incorporated by polymerases; some analogs can pair with Adenine (dA) with specific polymerases. | oup.comoup.comresearchgate.net |

| N4-Alkyl-deoxycytidine | Guanine (dG) | Not specified | Synthesized for potential therapeutic applications (e.g., antimicrobial); incorporation studies ongoing. | nih.govresearchgate.net |

Application in Novel Gene Editing and Therapeutic Strategies

The integration of modified nucleosides, including N4-substituted cytosines, into gene editing technologies and therapeutic oligonucleotides holds significant promise. Gene editing tools like CRISPR/Cas9 rely on precise DNA targeting and modification, where the stability and accuracy of the guide RNA and DNA templates are critical e-jmd.orgsynthego.comwikipedia.orgmdpi.com. Incorporating modified nucleotides can potentially enhance the fidelity of these systems, improve their resistance to cellular degradation, and optimize delivery polarisoligos.com.

N4-substituted cytosine analogs could serve as building blocks for modified guide RNAs or as components within DNA templates used in homology-directed repair (HDR) strategies. Their altered chemical properties might confer improved stability against nucleases, thereby prolonging the efficacy of gene editing machinery within cells. Furthermore, research into N4-alkyl derivatives of cytidine (B196190) has revealed potential antimicrobial activities, comparable to existing antibiotics, suggesting a direct therapeutic avenue for these modified nucleosides nih.govresearchgate.net. As the field of nucleic acid therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), matures, the demand for chemically modified nucleosides that enhance stability, target affinity, and reduce immunogenicity continues to grow oup.commdpi.commdpi.com. N4-substituted cytosines represent a promising class of modifications to meet these demands.

Integration with Artificial Nucleic Acid Systems and Xenonucleic Acids (XNAs)

Xenonucleic acids (XNAs) are synthetic nucleic acid analogs that differ from natural DNA and RNA in their backbone, sugar moiety, or nucleobases, offering enhanced stability and novel functionalities nih.govwikipedia.org. The incorporation of modified nucleobases, including N4-substituted cytosines, is a key strategy in the design of XNAs, allowing for the expansion of the genetic alphabet and the creation of polymers with tailored properties nih.govchemrxiv.orgbitesizebio.com.

Expanding the Repertoire of Chemical Modifications for Enhanced Nucleic Acid Functionality

The ongoing effort to expand the repertoire of chemical modifications for nucleic acids is central to advancing chemical biology and molecular medicine. N4-substituted cytosine analogs contribute significantly to this expansion by offering unique physicochemical properties. As demonstrated by N4-Et-dC, these modifications can precisely tune the thermal stability of DNA duplexes, a critical parameter for hybridization-based technologies genelink.com. Beyond thermal stability, N4-substitution can also influence other crucial aspects of nucleic acid function.

Research into N4-acyl and N4-alkyl derivatives highlights their potential to confer nuclease resistance, a common challenge for therapeutic oligonucleotides oup.commdpi.com. By modifying the exocyclic amine group, these analogs may present a less accessible target for cellular nucleases, thereby increasing their in vivo half-life. Furthermore, the exploration of novel base-pairing interactions involving N4-substituted cytosines, such as pairing with adenine oup.comoup.comresearchgate.net, opens avenues for developing nucleic acid systems with expanded information storage capacity or novel recognition mechanisms. The continued synthesis and characterization of a diverse array of N4-substituted cytosine analogs will undoubtedly enrich the toolkit available for creating advanced nucleic acid-based therapeutics, diagnostics, and research tools.

Compound Name Table:

| Common Name | Chemical Name | Abbreviation | PubChem CID |

| N4-Ethyl-deoxycytidine | 4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | N4-Et-dC | 11425350 |

| N4-Acyl-deoxycytidine | N4-acylated 2′-deoxycytidine | dCAcyl | N/A |

| N4-Alkyl-deoxycytidine | N4-alkylated 2′-deoxycytidine | N/A | N/A |

| 3,N4-Ethano-2′-deoxycytidine | 3,N4-ethano-2′-deoxycytidine | ethano-dC | N/A |

常见问题

Q. What methodological steps are essential to ensure reproducibility in synthesizing N4-Ethyl-DC cep?

Reproducibility requires rigorous documentation of synthesis protocols, including reaction conditions (temperature, solvent ratios, catalysts), purification methods (e.g., HPLC gradients), and characterization data (NMR, mass spectrometry). Experimental sections should explicitly state deviations from published procedures and provide raw spectral data in supplementary materials. Peer validation via independent synthesis trials is recommended to confirm protocol robustness .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

High-resolution NMR (¹H, ¹³C, 2D-COSY) and LC-MS/MS are indispensable for structural confirmation. Purity should be quantified using HPLC with UV/Vis or diode-array detection, ensuring >95% purity thresholds. Differential scanning calorimetry (DSC) can assess crystallinity, while elemental analysis validates stoichiometry. Data must be cross-referenced with established databases or prior studies to resolve ambiguities .

Q. How should researchers design initial dose-response studies to evaluate this compound’s bioactivity?

Use a log-scale concentration range (e.g., 1 nM–100 µM) to capture nonlinear responses. Include positive controls (e.g., known agonists/inhibitors) and negative controls (vehicle-only). Statistical power analysis (α=0.05, β=0.2) determines sample size, and non-parametric tests (e.g., Kruskal-Wallis) are advised for skewed data. Replicate experiments across multiple batches to account for variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Conduct a meta-analysis comparing experimental conditions (cell lines, exposure durations, assay endpoints). Apply multivariate regression to isolate confounding variables (e.g., solvent effects, batch purity). Validate findings using orthogonal assays (e.g., gene expression vs. functional readouts) and share raw datasets for open peer critique to identify systemic biases .

Q. Which in vitro and in vivo models are optimal for assessing this compound’s endocrine-disrupting potential?

Prioritize models reflecting endocrine system complexity:

- In vitro : ER/AR transcriptional activation assays (e.g., MELN cells for estrogenicity) and steroidogenic H295R cells.

- In vivo : Zebrafish embryo assays (OECD TG 236) for developmental toxicity and murine uterotrophic assays. Include developmental exposure windows (e.g., gestational days 10–15 in rodents) to capture critical sensitivity periods. Mechanistic studies should integrate transcriptomics and proteomics to map signaling pathways .

Q. How can longitudinal studies be structured to evaluate chronic toxicity of this compound?

Adopt a tiered approach:

- Phase 1 : Subchronic exposure (90-day rodent study) with histopathology and serum biomarker tracking (e.g., liver/kidney function).

- Phase 2 : Multi-generational assays in model organisms (e.g., C. elegans) to assess transgenerational effects.

- Phase 3 : Epidemiological alignment—correlate in vivo data with human biomonitoring studies. Use mixed-effects models to adjust for covariates like age and co-exposures .

Methodological Guidance

Q. What statistical frameworks address high variability in this compound’s pharmacokinetic data?

Apply Bayesian hierarchical models to pool data from heterogeneous studies, incorporating prior distributions from historical data. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in half-life (t½) and AUC calculations. Outlier detection (e.g., Grubbs’ test) ensures robustness, and sensitivity analyses test assumptions about distribution normality .

Q. How should researchers validate this compound’s mechanism of action amid conflicting pathway hypotheses?

Deploy CRISPR/Cas9-mediated gene knockout in candidate pathways (e.g., NF-κB, MAPK) to test necessity. Combine with phosphoproteomics to map activation timelines. Use isogenic cell lines to control for genetic background noise. Confirm findings with small-molecule inhibitors or RNAi in parallel experiments, ensuring dose-response congruence .

Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving vertebrate models?

Adhere to ARRIVE 2.0 guidelines for in vivo reporting: justify sample sizes, detail anesthesia/euthanasia protocols, and disclose funding sources. Obtain IACUC approval, emphasizing refinement (e.g., non-invasive imaging) and reduction (statistical power-guided group sizes). Data transparency platforms like Figshare should host negative results to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。